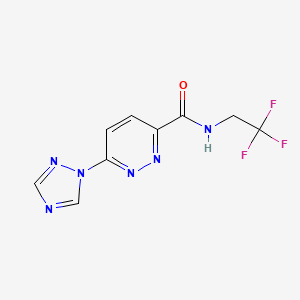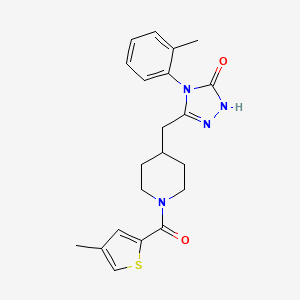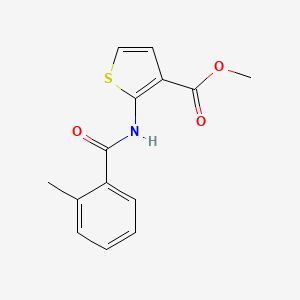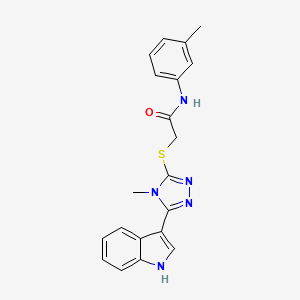![molecular formula C12H9F2N3O2S B2808137 6-((3,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448051-75-9](/img/structure/B2808137.png)
6-((3,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrrolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a pyrrole ring. They are found in many biologically active compounds and are used as building blocks in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrimidines and pyrrolopyrimidines can be achieved through various methods . One common method involves the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines . This rearrangement involves the isomerization of heterocycles which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis
The molecular structure of pyrimidines and pyrrolopyrimidines is characterized by a six-membered ring containing two nitrogen atoms and a five-membered ring containing one nitrogen atom . The presence of these nitrogen atoms and the aromatic nature of the rings contribute to the reactivity and biological activity of these compounds .Chemical Reactions Analysis
Pyrimidines and pyrrolopyrimidines can undergo a variety of chemical reactions due to the presence of the nitrogen atoms and the aromatic rings . These reactions can lead to the formation of various derivatives with different biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines and pyrrolopyrimidines can vary depending on the specific compound and its substituents . These properties can influence the compound’s solubility, stability, reactivity, and biological activity .Applications De Recherche Scientifique
Antifungal Applications
Voriconazole (VN) is an established antifungal drug used to treat various fungal infections, including aspergillosis, candidiasis, coccidioidomycosis, histoplasmosis, and penicilliosis. However, due to side effects, researchers have explored late-stage functionalization of VN. A novel VN derivative, 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde (VN-CHO), was synthesized. This compound introduces a formyl group into the VN structure, creating a promising site for further functionalization .
Organic Synthesis
The synthesis of VN-CHO involves photoredox-catalyzed hydroxymethylation of VN, yielding a hydroxymethylated derivative (VN-CH2OH). Subsequent oxidation of the CH2OH group leads to VN-CHO. The introduction of the formyl group provides a valuable handle for further modifications in a molecule that originally lacks many active sites .
Chemical Reactions
VN-CHO can participate in various chemical reactions due to its formyl group. Researchers can explore its reactivity in nucleophilic substitutions, cross-coupling reactions, and other transformations. The formyl moiety serves as a versatile functional group for further derivatization .
Medicinal Chemistry
Understanding the reactivity and pharmacological properties of VN-CHO can guide the design of new antifungal agents. Researchers can explore modifications around the formyl group to enhance efficacy, reduce side effects, or improve pharmacokinetics .
Late-Stage Functionalization
VN-CHO exemplifies the concept of late-stage functionalization, where researchers modify a complex molecule after its core structure is established. This approach allows for targeted modifications without altering the entire synthesis route .
NMR Spectroscopy
The structure of VN-CHO was elucidated using 1D (1H and 13C) and 2D (HSQC and HMBC) NMR techniques. These spectroscopic methods provide valuable information about chemical connectivity and spatial arrangements within the molecule .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-(3,4-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2S/c13-10-2-1-9(3-11(10)14)20(18,19)17-5-8-4-15-7-16-12(8)6-17/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRJZHHZOGIUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808056.png)
![2,5-dimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2808057.png)


![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2808061.png)

![Methyl 4-[[5-amino-1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2808063.png)
![4-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2808066.png)





![1-(2,5-dimethylbenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2808077.png)